molecular formula C15H23NO3 B3922945 N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide

Cat. No. B3922945
M. Wt: 265.35 g/mol
InChI Key: BCDGSLZDNZCZTF-UHFFFAOYSA-N
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Description

This compound is a derivative of phenethylamine, a basic structure found in a variety of psychotropic drugs . It has a dimethoxyphenyl group attached to an ethyl chain, which is then attached to a 3-methylbutanamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For this compound, such specific information is not available in the literature .

Mechanism of Action

The exact mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide is not fully understood. However, it is known to interact with the serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to the activation of the receptor and the subsequent release of various neurotransmitters, including dopamine and serotonin. The activation of these receptors is responsible for the psychedelic effects of the compound.
Biochemical and Physiological Effects:
The effects of this compound on the body are similar to other hallucinogenic compounds. The compound is known to cause altered perceptions, such as changes in visual and auditory sensations. It can also cause changes in mood and thought processes. The physiological effects of the compound include increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide has several advantages for use in lab experiments. It is a potent hallucinogen, which makes it an ideal compound for studying the effects of psychedelics on the brain. Additionally, the compound is relatively easy to synthesize, which makes it more accessible for researchers.
However, there are also limitations to using this compound in lab experiments. The compound is known to have potent effects, which can be dangerous if not handled properly. Additionally, the compound's legality is a concern, as it is classified as a Schedule I drug in the United States.

Future Directions

There are several future directions for research on N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide. One potential area of study is the compound's potential therapeutic applications. Researchers have suggested that the compound may have potential in treating certain mental health disorders, such as depression and anxiety.
Another area of research is the development of safer and more effective hallucinogenic compounds. While this compound has potent effects, it also has several limitations and safety concerns. Researchers are working to develop compounds that have similar effects but are safer and more accessible for use in lab experiments.
Conclusion:
In conclusion, this compound is a potent hallucinogenic compound that has gained popularity in recent years. The compound's mechanism of action, biochemical and physiological effects, and potential therapeutic applications have been the subject of numerous scientific studies. While the compound has several advantages for use in lab experiments, there are also limitations and safety concerns that must be considered. Future research on this compound will focus on developing safer and more effective hallucinogenic compounds and exploring its potential therapeutic applications.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide has been the subject of numerous scientific studies due to its potent hallucinogenic effects. Researchers have investigated the compound's mechanism of action, biochemical and physiological effects, and its potential therapeutic applications.

properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-10(2)8-15(17)16-11(3)13-9-12(18-4)6-7-14(13)19-5/h6-7,9-11H,8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDGSLZDNZCZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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